molecular formula C19H16FN3O3 B4956569 ethyl 5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate

ethyl 5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No. B4956569
M. Wt: 353.3 g/mol
InChI Key: LIYURTGERZJOGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative and is known for its unique properties, including its ability to act as an inhibitor for certain enzymes.

Mechanism of Action

The mechanism of action of Ethyl 5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate involves the inhibition of certain enzymes, such as COX-2. This inhibition leads to a decrease in the production of prostaglandins, which are involved in the inflammatory response. Additionally, this compound has been shown to exhibit antioxidant activity, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate are primarily related to its inhibitory activity against certain enzymes. This compound has been shown to exhibit potent anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions, such as arthritis. Additionally, this compound has been shown to exhibit antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate in lab experiments include its potent inhibitory activity against certain enzymes, as well as its unique chemical properties. However, one limitation of using this compound in lab experiments is its relatively complex synthesis process, which may limit its availability.

Future Directions

There are several future directions for the research and development of Ethyl 5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate. One potential direction is the further exploration of its anti-inflammatory and antioxidant properties, with the goal of developing new drugs for the treatment of various inflammatory and oxidative stress-related diseases. Additionally, the use of this compound in materials science, such as in the development of new polymers and coatings, may also be an area of future research.

Synthesis Methods

The synthesis of Ethyl 5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate is a multi-step process that involves the use of several reagents and catalysts. The most common method for synthesizing this compound involves the reaction of 3-fluorobenzoyl chloride with ethyl 1-phenyl-1H-pyrazole-4-carboxylate in the presence of a base and a solvent. The resulting product is then purified using various techniques, such as column chromatography, to obtain the final compound.

Scientific Research Applications

Ethyl 5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit potent inhibitory activity against certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This makes it a potential candidate for the development of new anti-inflammatory drugs.

properties

IUPAC Name

ethyl 5-[(3-fluorobenzoyl)amino]-1-phenylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3/c1-2-26-19(25)16-12-21-23(15-9-4-3-5-10-15)17(16)22-18(24)13-7-6-8-14(20)11-13/h3-12H,2H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYURTGERZJOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-{[(3-fluorophenyl)carbonyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate

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